2-Ethoxycyclopropane-1-carbohydrazide
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Overview
Description
2-Ethoxycyclopropane-1-carbohydrazide is a chemical compound with the CAS Number: 1849366-33-1 . It has a molecular weight of 144.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Carbohydrazide, a related compound, is prepared by reacting dimethyl carbonate with hydrazine hydrate . Its single crystal has been cultured with a slow evaporation method . The crystal belongs to the Monoclinic crystal system .Molecular Structure Analysis
The molecular structure and crystal structure of carbohydrazide have been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .Chemical Reactions Analysis
Cyanoacetohydrazides, which are related to carbohydrazides, are used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Scientific Research Applications
Polymer Chemistry
- Synthesis and Polymerization : Multifunctional 2-vinylcyclopropanes, related to 2-Ethoxycyclopropane-1-carbohydrazide, have been synthesized and utilized in radical polymerization to create transparent crosslinked polymers. These polymers have applications in materials science due to their unique properties and low shrinkage volume during polymerization (Moszner, Zeuner, & Rheinberger, 1997).
Plant Biology
- Ethylene Biosynthesis and Inhibition : Cyclopropane and its derivatives, like 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene action in plants. Ethylene is a crucial plant hormone, and its inhibition can significantly affect plant growth, fruit ripening, and senescence. Research on 1-Methylcyclopropene demonstrates its utility in understanding ethylene's role in plants and its potential applications in agriculture and horticulture (Blankenship & Dole, 2003).
Drug Development
- Bioactive Cyclopropane Derivatives : Cyclopropane derivatives have shown potential in drug development. Studies on 1,2-cyclopropane carbohydrates, which share structural similarities with this compound, have revealed bioactivity in cancer cell lines. The mechanism involves enzymatic cyclopropane ring opening and formation of covalent bonds with target enzymes. Such compounds could be used as pharmaceuticals or as probes in protein trafficking (Lassueur, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethoxycyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-10-5-3-4(5)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWKLHLKDFWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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